molecular formula C28H28O6 B2820491 Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 405916-99-6

Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2820491
CAS No.: 405916-99-6
M. Wt: 460.526
InChI Key: DRJHBZRJRVBNGT-UHFFFAOYSA-N
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Description

Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate (CAS: 405916-99-6) is a synthetic organic compound with the molecular formula C₂₈H₂₈O₆ and a molecular weight of 460.5 g/mol . Its structure comprises a furan-2-carboxylate ester linked via an oxymethyl group to a chromenone (2-oxochromene) core. The chromenone ring is substituted with a hexyl chain at position 6 and a phenyl group at position 4 (Figure 1). Key features include:

  • Furan moiety: The methyl ester at position 2 of the furan ring enhances lipophilicity.
  • Chromenone system: The fused benzopyran-2-one scaffold contributes to π-π stacking interactions, relevant in biological targeting.
  • Substituents: The hexyl chain (C₆H₁₃) increases hydrophobicity (XLogP3 = 6.8), while the phenyl group adds aromatic bulk .

This compound’s structural complexity (complexity score = 712) and 11 rotatable bonds suggest conformational flexibility, which may influence its pharmacokinetic properties .

Properties

IUPAC Name

methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O6/c1-3-4-5-7-12-20-15-23-22(19-10-8-6-9-11-19)16-27(29)34-26(23)17-25(20)32-18-21-13-14-24(33-21)28(30)31-2/h6,8-11,13-17H,3-5,7,12,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJHBZRJRVBNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(O3)C(=O)OC)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is a synthetic compound belonging to the class of coumarin derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, supported by various research findings and data.

The compound's chemical structure can be described as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C29H30O6
Molecular Weight 466.55 g/mol
CAS Number 405916-96-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The lipophilic nature of the compound allows it to penetrate cell membranes effectively, influencing several cellular pathways.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. This compound has been shown to inhibit bacterial growth by targeting bacterial DNA gyrase, an enzyme essential for DNA replication .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation-related damage in tissues. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

This compound exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. In studies, it has shown a significant reduction in lipid peroxidation levels, indicating its potential as a protective agent against oxidative damage .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various coumarin derivatives, including methyl 5-[...], showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6 compared to the control group .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH and ABTS assays, where the compound exhibited IC50 values of 25 µg/mL and 30 µg/mL respectively, demonstrating its effectiveness in neutralizing free radicals .

Comparison with Similar Compounds

Structural Variations

Chromenone-Based Analogues
  • Molecular weight is lower (410.81 g/mol) due to the absence of the hexyl chain . Synthetic Route: Likely synthesized via nucleophilic substitution similar to methods in , using K₂CO₃ in DMF .
Furan Carboxylates with Aromatic Substitutions
  • Impact: The nitro and fluoro groups increase polarity (higher topological polar surface area) and hydrogen-bond acceptor capacity, enhancing solubility but reducing membrane permeability compared to the hexyl-chromenone compound.
  • Ethyl 5-((4-Bromo-2-chlorophenoxy)methyl)furan-2-carboxylate: Key Difference: Phenoxy group with bromo and chloro substituents instead of chromenone. methyl ester). Such compounds are often intermediates in drug discovery .

Physicochemical Properties

Property Target Compound 6-Chloro Chromenone 2-Fluoro-4-Nitro Phenyl
Molecular Weight (g/mol) 460.5 410.81 ~309 (estimated)
XLogP3 6.8 ~5.5 (estimated) ~2.8 (estimated)
Hydrogen Bond Acceptors 6 6 7
Rotatable Bonds 11 8 5
Topological Polar SA 75 Ų ~75 Ų ~100 Ų
  • Polar Surface Area: The 2-fluoro-4-nitrophenyl derivative’s higher polarity may improve solubility but limit blood-brain barrier penetration compared to the chromenone-based compounds .

Computational and Stability Profiles

  • Stability : The hexyl chain’s hydrophobicity may enhance metabolic stability but increase binding to plasma proteins.
  • Hydrogen Bonding : highlights the role of hydrogen bonding in crystal packing; the target compound’s six acceptors may facilitate stable lattice formation despite its flexibility .

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